[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
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Overview
Description
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that features both isoxazole and indole moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit polymerization of tubulin, a protein that is a leading target for anticancer agents . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These effects could potentially be similar for this compound, leading to changes in cell function and potentially contributing to its therapeutic effects.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as this compound, have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been identified yet.
Cellular Effects
Indole derivatives have been shown to have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves a multi-step process:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between nitrile oxides and alkenes or alkynes. .
Formation of the Indole Ring: The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Isoxazole and Indole Moieties: The final step involves coupling the isoxazole and indole moieties through esterification or amidation reactions, using reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other isoxazole-indole derivatives, such as (5-(2,4-dimethoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate and (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 2-(1H-indol-2-yl)-2-oxoacetate
Uniqueness: The specific substitution pattern on the isoxazole and indole rings, as well as the ester linkage, contribute to the compound’s unique chemical and biological properties
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-27-18-8-7-13(9-20(18)28-2)19-10-14(24-30-19)12-29-22(26)21(25)16-11-23-17-6-4-3-5-15(16)17/h3-11,23H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUAEMZXVEWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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